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Introduction
Caspase-3 (cysteine-aspartic protease-3) is a critical executioner caspase in the apoptotic

pathway.[1] Its activation is a key event that leads to the dismantling of the cell by cleaving a

broad range of cellular substrates.[1] Therefore, the measurement of caspase-3 activity is a

reliable and widely used method to quantify apoptosis in cell populations. These application

notes provide detailed protocols for the most common methods used to measure caspase-3

activity in cell lysates: colorimetric, fluorometric, and luminometric assays.

Caspases exist as inactive zymogens (procaspases) that undergo proteolytic cleavage to

become active enzymes.[1][2] Initiator caspases, such as caspase-8 and caspase-9, are

activated by pro-apoptotic signals and in turn, cleave and activate executioner caspases like

caspase-3.[2][3] The activity of caspase-3 can be specifically measured using synthetic

substrates that contain the caspase-3 recognition sequence, DEVD (Asp-Glu-Val-Asp).[2][4]

Cleavage of a reporter molecule from this peptide allows for quantitative analysis.
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Caspase-3 is activated through two primary pathways: the extrinsic (death receptor) pathway

and the intrinsic (mitochondrial) pathway.[1][5] The extrinsic pathway is initiated by the binding

of death ligands to cell surface receptors, leading to the activation of caspase-8, which can

then directly activate caspase-3.[5][6] The intrinsic pathway is triggered by cellular stress and

results in the release of cytochrome c from the mitochondria, leading to the activation of

caspase-9, which then activates caspase-3.[1][5]

Figure 1: Caspase-3 Signaling Pathways

Experimental Workflow Overview
The general workflow for measuring caspase-3 activity in cell lysates involves several key

steps, from sample preparation to data analysis.
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Figure 2: General Experimental Workflow
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Data Presentation: Comparison of Caspase-3 Assay
Methods
The choice of assay depends on the required sensitivity, available equipment, and

experimental throughput. The following table summarizes the key features of the three main

types of caspase-3 activity assays.
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Feature Colorimetric Assay Fluorometric Assay
Luminometric
Assay

Principle

Cleavage of a p-

nitroaniline (pNA)

group from a DEVD

substrate, measured

by absorbance.[7][8]

Cleavage of a

fluorophore (e.g., AFC

or AMC) from a DEVD

substrate, measured

by fluorescence.[4][9]

Cleavage of a luciferin

substrate from a

DEVD peptide,

leading to a light-

producing reaction

catalyzed by

luciferase.[10][11]

Substrate Ac-DEVD-pNA[12]
Ac-DEVD-AFC or Ac-

DEVD-AMC[4][9]

DEVD-

aminoluciferin[11]

Detection

Spectrophotometer or

microplate reader

(405 nm).[7]

Fluorometer or

fluorescent microplate

reader (Ex/Em

~400/505 nm for AFC,

~380/460 nm for

AMC).[4][13][14]

Luminometer or

luminescent

microplate reader.[10]

Sensitivity Lower Higher Highest

Throughput High High High

Advantages
Simple, inexpensive,

common equipment.

High sensitivity, wide

dynamic range.

Extremely high

sensitivity, low

background.[11]

Disadvantages

Lower sensitivity,

potential for color

interference from

compounds.

Potential for

fluorescence

interference from

compounds, requires

a fluorometer.

Requires a

luminometer,

generally more

expensive.

Experimental Protocols
Protocol 1: Preparation of Cell Lysates for Caspase-3
Activity Assays
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This protocol is a general guideline for preparing cell lysates suitable for all three types of

caspase-3 activity assays.

Materials:

Phosphate-buffered saline (PBS), ice-cold

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT; commercial kits

provide their own).[12]

Protease inhibitor cocktail (optional, without cysteine protease inhibitors).[12]

Microcentrifuge

Cell scraper (for adherent cells)

Procedure for Adherent Cells:

Induce apoptosis in cells using the desired method. Include a non-induced control group.

Aspirate the culture medium.

Wash the cells once with ice-cold PBS.[15]

Add ice-cold Cell Lysis Buffer to the plate (e.g., 0.5 mL per 10 cm plate).[14]

Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[15]

Incubate the lysate on ice for 15-20 minutes.[12]

Centrifuge the lysate at 16,000 - 20,000 x g for 10-15 minutes at 4°C to pellet cellular debris.

[12]

Carefully transfer the supernatant, which contains the cytosolic proteins, to a new pre-chilled

tube.[12]

Proceed immediately to the caspase-3 assay or store the lysate at -80°C. Avoid multiple

freeze-thaw cycles.[16]
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Procedure for Suspension Cells:

Induce apoptosis as required.

Pellet the cells by centrifugation at approximately 600 x g for 5 minutes at 4°C.[12]

Wash the cell pellet once with ice-cold PBS and centrifuge again.[12]

Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µL per 10^7 cells).[12]

Incubate on ice for 15-20 minutes.[12]

Centrifuge at 16,000 - 20,000 x g for 10-15 minutes at 4°C.[12]

Transfer the supernatant to a new pre-chilled tube.[12]

Proceed to the assay or store at -80°C.[16]

Protein Quantification:

Determine the protein concentration of each lysate using a detergent-compatible protein

assay (e.g., BCA assay).[15][17] This is necessary to normalize the caspase activity to the

total protein amount.

Protocol 2: Colorimetric Caspase-3 Activity Assay
Principle: This assay is based on the cleavage of the colorimetric substrate Ac-DEVD-pNA by

active caspase-3. The cleavage releases p-nitroaniline (pNA), which has a high absorbance at

405 nm.[12]

Materials:

Cell lysate (50-200 µg of total protein per assay).[18]

2x Reaction Buffer (provided in kits, typically contains DTT).[18]

Ac-DEVD-pNA substrate (4 mM stock).[18]

96-well microplate
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Microplate reader capable of measuring absorbance at 405 nm.[7]

Procedure:

In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

Adjust the volume to 50 µL with Cell Lysis Buffer if necessary.[7][18]

Prepare the Reaction Mix by adding DTT to the 2x Reaction Buffer to a final concentration of

10 mM.[19]

Add 50 µL of the 2x Reaction Buffer with DTT to each well.[18]

Add 5 µL of the 4 mM Ac-DEVD-pNA substrate to each well (final concentration of 200 µM).

[18]

Include a blank control (Lysis Buffer, Reaction Buffer, and substrate) and a negative control

(lysate from non-induced cells).

Incubate the plate at 37°C for 1-2 hours, protected from light.[7][19]

Read the absorbance at 405 nm using a microplate reader.[7]

Data Analysis: Subtract the background reading from all samples. The fold-increase in

caspase-3 activity is determined by comparing the absorbance of the treated samples to the

untreated control.[7][18]

Protocol 3: Fluorometric Caspase-3 Activity Assay
Principle: This assay utilizes the substrate Ac-DEVD-AFC (or Ac-DEVD-AMC), which upon

cleavage by caspase-3, releases the highly fluorescent AFC (7-amino-4-

trifluoromethylcoumarin) or AMC (7-amino-4-methylcoumarin) moiety.[4][13]

Materials:

Cell lysate (e.g., 0.5 - 2x10^5 cells/well or 100 µ g/well of total lysate protein).[14]

2x Reaction Buffer with DTT.
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Ac-DEVD-AFC or Ac-DEVD-AMC substrate.

96-well black microplate

Fluorometric microplate reader (Ex/Em = 400/505 nm for AFC; 380/460 nm for AMC).[4][14]

Procedure:

Add 50 µL of cell lysate to each well of a 96-well black plate.

Add 50 µL of 2x Reaction Buffer (with DTT) to each well.

Add 5 µL of the fluorogenic substrate to each well.

Include blank and negative controls as in the colorimetric assay.

Incubate at 37°C for 1-2 hours, protected from light.

Measure the fluorescence using a microplate fluorometer with the appropriate excitation and

emission wavelengths.[4][9]

Data Analysis: After subtracting the background, the fold-increase in caspase-3 activity is

calculated by comparing the relative fluorescence units (RFU) of the treated samples to the

untreated control. A standard curve using free AFC or AMC can be used for absolute

quantification.[9]

Protocol 4: Luminometric Caspase-3 Activity Assay
Principle: This "add-mix-measure" assay uses a proluminescent substrate containing the DEVD

sequence.[10][11] Caspase-3 cleavage releases aminoluciferin, which is then used by

luciferase to generate a stable "glow-type" luminescent signal that is proportional to caspase-3

activity.[11]

Materials:

Cells in culture (the reagent lyses the cells directly).

Caspase-Glo® 3/7 Reagent (contains buffer, DEVD-aminoluciferin substrate, and luciferase).
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96-well white-walled microplate

Luminometer

Procedure:

Seed cells in a 96-well white-walled plate and induce apoptosis.

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell

culture medium.[11]

Mix gently by orbital shaking for 30-60 seconds.

Incubate at room temperature for 1-3 hours, protected from light.

Measure the luminescence using a plate-reading luminometer.

Data Analysis: The fold-increase in caspase-3 activity is determined by comparing the

relative light units (RLU) of the treated samples to the untreated control after subtracting the

background from a "no-cell" control well.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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